N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
CAS No.: 2640978-83-0
Cat. No.: VC11848374
Molecular Formula: C14H18F3N3O2S
Molecular Weight: 349.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640978-83-0 |
|---|---|
| Molecular Formula | C14H18F3N3O2S |
| Molecular Weight | 349.37 g/mol |
| IUPAC Name | N-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-4-1-7-18-13(12)20-8-2-3-10(9-20)19-23(21,22)11-5-6-11/h1,4,7,10-11,19H,2-3,5-6,8-9H2 |
| Standard InChI Key | NMTINVSGNDFNEP-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)NS(=O)(=O)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)NS(=O)(=O)C3CC3 |
Introduction
N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl-substituted pyridine ring, a piperidine moiety, and a cyclopropanesulfonamide group. This compound belongs to a class of molecules often explored for their potential pharmacological applications due to their functional diversity and physicochemical properties.
Structural Characteristics
The structure of the compound can be broken down as follows:
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Trifluoromethyl Group: A highly electronegative substituent on the pyridine ring, contributing to the compound's lipophilicity and metabolic stability.
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Pyridine Ring: A heteroaromatic ring that often serves as a pharmacophore in drug development.
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Piperidine Moiety: A six-membered nitrogen-containing ring that enhances bioavailability and receptor binding.
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Cyclopropanesulfonamide Group: This group imparts rigidity to the molecule and contributes to its chemical stability.
Synthesis Pathways
The synthesis of N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multistep organic reactions:
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Formation of the Trifluoromethylpyridine Precursor: Starting with halogenated pyridines, trifluoromethylation is achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
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Piperidine Derivatization: Functionalization of piperidine is performed through reductive amination or alkylation reactions.
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Cyclopropanesulfonamide Coupling: The final step involves sulfonylation with cyclopropane derivatives under basic conditions.
Pharmacological Potential
While specific biological data for this compound may not yet be fully established, its structural components suggest potential applications in:
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Neurokinin Receptor Modulation: Similar compounds have been studied for their effects on neurokinin receptors, which are implicated in pain and inflammation pathways .
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Antifungal Activity: Sulfonamide derivatives have shown efficacy against fungal pathogens like Candida albicans .
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Antimalarial Research: Triazole-pyridine sulfonamides have demonstrated activity against Plasmodium falciparum, suggesting related compounds could serve as leads for antimalarial drugs .
Research Findings and Applications
Recent studies have highlighted the versatility of sulfonamide derivatives:
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Antifungal Studies:
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Antimalarial Investigations:
Challenges and Future Directions
Despite its promising features, challenges remain in fully characterizing this compound:
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Toxicity Profiling: Comprehensive studies are required to assess its safety profile.
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Optimization for Bioavailability: Structural modifications may enhance its pharmacokinetic properties.
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Target Validation: Further research is necessary to identify specific biological targets and pathways.
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